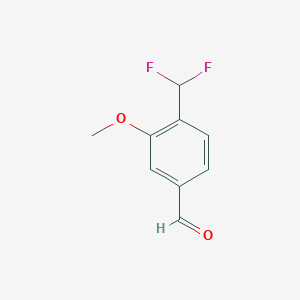

4-(Difluoromethyl)-3-methoxybenzaldehyde

Übersicht

Beschreibung

4-(Difluoromethyl)-3-methoxybenzaldehyde is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 3-methoxybenzaldehyde using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-3-methoxybenzaldehyde may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethyl)-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(Difluoromethyl)-3-methoxybenzoic acid.

Reduction: 4-(Difluoromethyl)-3-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Key Intermediate in Drug Synthesis

4-(Difluoromethyl)-3-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of Roflumilast, a phosphodiesterase-4 inhibitor used for treating chronic obstructive pulmonary disease (COPD). The synthesis of Roflumilast requires 3-hydroxyl-4-difluoro-methoxybenzaldehyde, which can be derived from this compound through various chemical reactions .

1.2 Phosphodiesterase Inhibitors

Research indicates that compounds containing the difluoromethyl group at the 4-position exhibit enhanced potency as phosphodiesterase inhibitors. A study demonstrated that derivatives of this compound showed improved metabolic stability and potency compared to their methoxy counterparts . The presence of the difluoromethyl group enhances interactions within the enzyme's binding site, leading to increased selectivity and efficacy .

Structure-Activity Relationship Studies

2.1 Optimization of Anticancer Agents

The compound has also been investigated for its potential in developing anticancer agents, particularly poly(ADP-ribose) polymerase inhibitors. These inhibitors are crucial in cancer therapy as they block DNA repair mechanisms in cancer cells. The difluoromethyl group contributes to the structural diversity necessary for optimizing these inhibitors' activity .

2.2 Synthesis and Characterization

Studies have explored various synthetic routes to produce derivatives of this compound, emphasizing yield optimization and reaction selectivity. For instance, a novel synthetic method using solid-state difluoro sodium chloroacetate has been reported to enhance yields significantly compared to traditional methods . This method not only improves efficiency but also reduces environmental impact by minimizing hazardous by-products.

Materials Science Applications

3.1 Organic Electronics

Beyond medicinal applications, this compound is being explored for use in organic electronic materials due to its unique electronic properties. Compounds with difluoromethyl substitutions have been shown to exhibit improved charge transport characteristics, making them suitable candidates for organic light-emitting diodes (OLEDs) and organic solar cells .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)-3-methoxybenzaldehyde involves its interaction with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems . The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)-3-methoxybenzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

4-(Difluoromethyl)-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

4-(Difluoromethyl)-3-methoxybenzaldehyde is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and stability, while the methoxy group influences its reactivity and solubility .

Biologische Aktivität

4-(Difluoromethyl)-3-methoxybenzaldehyde, with the chemical formula CHFO and CAS number 900641-83-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound is largely influenced by its difluoromethyl group, which enhances lipophilicity and metabolic stability. This modification can significantly affect the compound's interaction with various biological targets, including enzymes and receptors.

Target Interactions

- Enzymatic Inhibition : Similar compounds have been shown to inhibit key enzymes such as aldehyde dehydrogenases (ALDHs), which are overexpressed in several cancers. The difluoromethyl group may facilitate stronger binding interactions with these enzymes, enhancing the compound's inhibitory effects .

- Cell Signaling Modulation : The compound can influence cellular signaling pathways by altering gene expression and metabolic processes. For instance, it has been reported to impact oxidative stress responses in cells, potentially offering protective effects against cellular damage.

This compound exhibits various biochemical properties that contribute to its biological activity:

- Nuclease Resistance : The difluoromethylation process can enhance the stability of oligodeoxynucleotides against nucleases, making this compound useful in nucleic acid chemistry.

- Metabolic Pathways : It interacts with metabolic enzymes involved in glycolysis and the citric acid cycle, influencing energy production and overall metabolic balance.

Cellular Effects

The compound's effects on cellular processes include:

- Cytotoxicity : Studies indicate that varying dosages can lead to different cytotoxic effects in cancer cell lines. Low doses may promote beneficial cellular functions, while high doses can induce toxicity.

- Subcellular Localization : The localization of this compound within specific cellular compartments is crucial for its efficacy. It may utilize transporters to reach target sites within cells.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced absorption and distribution due to its lipophilic nature. This property is critical for drug design as it affects bioavailability and therapeutic efficacy.

Eigenschaften

IUPAC Name |

4-(difluoromethyl)-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDPHCNMMYKWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428005 | |

| Record name | 4-(difluoromethyl)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900641-83-0 | |

| Record name | 4-(difluoromethyl)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.